molecular formula C2HBrN2S B1273722 2-Bromo-1,3,4-thiadiazole CAS No. 61929-24-6

2-Bromo-1,3,4-thiadiazole

Cat. No. B1273722
Key on ui cas rn: 61929-24-6
M. Wt: 165.01 g/mol
InChI Key: DQBCRVIBTFHJLM-UHFFFAOYSA-N
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Patent
US04151288

Procedure details

By the procedure of Example 188, 2-bromo-1,3,4-thiadiazole is reacted with 1,3-diaminopropane to give 2-(3-aminopropylamino)-1,3,4-thiadiazole and this intermediate is reacted with methyl isothiocyanate to give N-methyl-N'-[3-(2-(1,3,4-thiadiazolyl)amino)propyl]thiourea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[N:5][N:6]=1.[NH2:7][CH2:8][CH2:9][CH2:10][NH2:11]>>[NH2:7][CH2:8][CH2:9][CH2:10][NH:11][C:2]1[S:3][CH:4]=[N:5][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=NN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCCNC=1SC=NN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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